Silyamandin

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silyamandin is typically extracted from the fruits of the milk thistle plant. The extraction process involves the use of solvents such as methanol or ethanol to obtain a crude extract, which is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from milk thistle fruits. The process includes harvesting the fruits, drying them, and then subjecting them to solvent extraction. The crude extract is further purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Silyamandin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Applications De Recherche Scientifique

Pharmacological Properties

Silyamandin exhibits several pharmacological activities that make it a subject of interest in various therapeutic areas:

- Hepatoprotective Effects : this compound is renowned for its ability to protect liver cells from damage caused by toxins, alcohol, and viral infections. Studies have shown that it can enhance liver function and promote regeneration of liver tissues by stabilizing cell membranes and increasing protein synthesis .

- Antioxidant Activity : The compound possesses significant antioxidant properties, which help in scavenging free radicals, thereby reducing oxidative stress. This is particularly beneficial in preventing chronic diseases associated with oxidative damage .

- Anti-inflammatory Effects : this compound has been found to modulate inflammatory pathways, reducing the levels of pro-inflammatory cytokines. This property is crucial in managing conditions like hepatitis and other inflammatory liver diseases .

Liver Diseases

This compound is primarily used in the treatment of liver-related disorders:

- Chronic Hepatitis : Clinical studies indicate that this compound can improve liver function tests and reduce symptoms in patients with chronic hepatitis B and C infections. A randomized controlled trial demonstrated significant improvements in liver enzyme levels among patients treated with this compound compared to placebo .

- Cirrhosis : In patients with cirrhosis, this compound has shown potential in slowing disease progression and improving quality of life .

Antiviral Activity

Recent research has highlighted the antiviral properties of this compound against various viruses:

- Hepatitis C Virus : this compound has been shown to inhibit the replication of Hepatitis C virus in vitro, suggesting its potential as an adjunct therapy for managing HCV infections .

- Other Viral Infections : Preliminary studies suggest that this compound may also exhibit activity against other viral pathogens, although more research is needed to confirm these effects .

Case Studies

To further illustrate the applications of this compound, several case studies are summarized below:

Mécanisme D'action

Silyamandin exerts its effects through various molecular targets and pathways. It has been shown to have antioxidant properties due to its phenolic structure, which allows it to scavenge free radicals and reactive oxygen species . Additionally, this compound can inhibit lipid peroxidation and increase the cellular antioxidant content, such as superoxide dismutase and catalase . These actions contribute to its protective effects against oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

Silyamandin is structurally similar to other flavonolignans found in milk thistle, such as silybin, silychristin, and silydianin . it is unique in its specific chemical structure and biological activity. For instance, this compound has been shown to have stronger antioxidant and anti-inflammatory properties compared to silybin . The following are some similar compounds:

- Silybin

- Silychristin

- Silydianin

- Isosilybin A

- Isosilybin B

Activité Biologique

Silyamandin, a flavonolignan derived from the seeds of Silybum marianum (milk thistle), has garnered attention for its potential biological activities, particularly in hepatoprotection, anti-inflammatory effects, and other therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is part of the silymarin complex, which includes other flavonolignans such as silybin A and B. These compounds are primarily recognized for their hepatoprotective properties. This compound has been isolated and characterized through various studies, revealing its structural and functional similarities to other components of silymarin.

1. Hepatoprotective Effects

This compound exhibits significant hepatoprotective properties, which have been demonstrated in multiple studies:

- Animal Studies : Research indicates that silymarin extracts, including this compound, can mitigate liver damage induced by various toxins such as carbon tetrachloride (CCl4) and acetaminophen. For instance, a study reported that administration of silymarin significantly reduced serum levels of liver enzymes (ALT, AST) in rats subjected to CCl4-induced hepatotoxicity .

- Clinical Trials : A randomized controlled trial evaluated the effectiveness of silymarin in preventing anti-tuberculosis drug-induced hepatotoxicity. Patients receiving silymarin showed a significant reduction in liver function test markers compared to the control group .

| Study Type | Findings | Reference |

|---|---|---|

| Animal Study | Reduced ALT and AST levels in CCl4-induced rats | |

| Clinical Trial | Lower liver enzyme levels in TB patients using silymarin |

2. Anti-inflammatory Properties

This compound has been shown to exert anti-inflammatory effects through various mechanisms:

- Inhibition of Cytokines : Studies suggest that silymarin components can inhibit pro-inflammatory cytokines and reduce oxidative stress in liver tissues. This activity contributes to its protective effects against liver injury .

- Mechanistic Insights : The compound's ability to modulate inflammatory pathways may be linked to its interaction with NF-κB signaling and other transcription factors involved in inflammation .

3. Antioxidant Activity

While this compound is not classified as a traditional antioxidant, it plays a role in enhancing the body’s antioxidant defenses:

- Glutathione Regulation : Silymardin administration has been associated with increased levels of glutathione, a critical antioxidant in the liver that helps detoxify harmful substances .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study on Hepatitis C : A patient treated with a combination of standard antiviral therapy and silymarin exhibited improved liver function tests and reduced viral load compared to those receiving standard therapy alone. This suggests potential synergistic effects when combined with antiviral medications .

- Diabetes Management : In diabetic rat models, silymardin demonstrated significant reductions in blood glucose levels and improvement in lipid profiles, indicating its potential role as an adjunct therapy for diabetes management .

Pharmacokinetics

The pharmacokinetic profile of silymardin is crucial for understanding its efficacy:

- Absorption and Bioavailability : Studies show that the bioavailability of silymardin is influenced by its stereochemistry. For example, silybin B is absorbed more efficiently than silybin A, which may affect the overall therapeutic outcomes when using formulations containing these compounds .

| Compound | Cmax (μg/mL) | Tmax (h) | Bioavailability (%) |

|---|---|---|---|

| Silybin A | 1.05 | 3.9 | 0.03 |

| Silybin B | 14.50 | 2.6 | 0.3 |

Propriétés

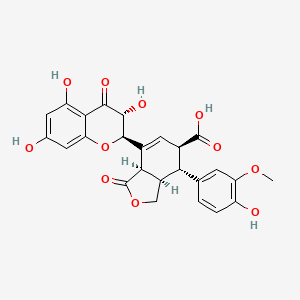

IUPAC Name |

(3aR,4R,5R,7aR)-4-(4-hydroxy-3-methoxyphenyl)-1-oxo-7-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O11/c1-34-16-4-9(2-3-14(16)27)18-12(24(31)32)7-11(19-13(18)8-35-25(19)33)23-22(30)21(29)20-15(28)5-10(26)6-17(20)36-23/h2-7,12-13,18-19,22-23,26-28,30H,8H2,1H3,(H,31,32)/t12-,13-,18+,19+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNNAIYNHUXFCR-QRVGLHCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(=O)C3C(=CC2C(=O)O)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3COC(=O)[C@H]3C(=C[C@H]2C(=O)O)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858699 | |

| Record name | Silyamandin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009565-36-9 | |

| Record name | Silyamandin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.